11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide typically involves the formation of the tetrazole ring followed by the attachment of the undecyl chain. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by various agents, including copper(I) salts and other transition metals .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of microwave-assisted synthesis and heterogeneous catalysts to improve yield and reduce reaction times . These methods are designed to be more efficient and environmentally friendly compared to traditional synthetic routes.
Chemical Reactions Analysis
Types of Reactions
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrazoles.
Scientific Research Applications
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-2-phenyl-4-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-2,3-dihydro-1H-pyrazol-3-one
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
Uniqueness
11-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)undecanamide is unique due to its specific structure, which includes an undecyl chain attached to the tetrazole ring. This structure provides distinct physical and chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to other tetrazole derivatives .
Properties
CAS No. |
61197-41-9 |
---|---|
Molecular Formula |
C12H23N5OS |
Molecular Weight |
285.41 g/mol |
IUPAC Name |
11-(5-sulfanylidene-2H-tetrazol-1-yl)undecanamide |
InChI |
InChI=1S/C12H23N5OS/c13-11(18)9-7-5-3-1-2-4-6-8-10-17-12(19)14-15-16-17/h1-10H2,(H2,13,18)(H,14,16,19) |
InChI Key |
AXKPLOXWGRGZDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN1C(=S)N=NN1)CCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.